molecular formula C24H24N4O6S B2697760 N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-78-0

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2697760
CAS No.: 1105207-78-0
M. Wt: 496.54
InChI Key: NHQXQAOWGJKVSB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 3-methyl group, a 6-(furan-2-yl) moiety, and a 1-(1,1-dioxidotetrahydrothiophen-3-yl) sulfone group. The carboxamide at position 4 is linked to a 2,5-dimethoxyphenyl ring. Its molecular formula is C25H28N4O6S, with a calculated molecular weight of 512.5 g/mol.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-14-22-17(24(29)26-18-11-16(32-2)6-7-20(18)33-3)12-19(21-5-4-9-34-21)25-23(22)28(27-14)15-8-10-35(30,31)13-15/h4-7,9,11-12,15H,8,10,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQXQAOWGJKVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)OC)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C24H24N4O6SC_{24}H_{24}N_{4}O_{6}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a pyrazolo[3,4-b]pyridine core fused with a furan ring and substituted with a dimethoxyphenyl group. Additionally, the presence of a tetrahydrothiophene moiety enhances its complexity and potential biological activity .

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the regulation of oxidative stress and modulation of mitochondrial function.
  • Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

Cytoprotective Effects

Research indicates that this compound may have cytoprotective effects against oxidative stress-induced damage. For example:

  • Cell Model Studies : In studies involving normal human colon fibroblast CCD-18Co cells pretreated with similar compounds before exposure to carcinogens (e.g., 4-nitroquinoline 1-oxide), significant protection against DNA damage was observed. The treatment reduced DNA strand breaks and mitochondrial membrane potential loss .

Antimicrobial Activity

The furan and pyrazole moieties present in the structure suggest potential antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds containing furan derivatives have been reported to exhibit antibacterial and antifungal activities. These findings warrant further investigation into the specific antimicrobial efficacy of this compound against various pathogens .

Research Findings Summary

Biological Activity Description References
AnticancerInduces apoptosis in cancer cells; regulates oxidative stress, ,
CytoprotectiveProtects against DNA damage in fibroblast cells ,
AntimicrobialExhibits antibacterial and antifungal properties ,

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-b]pyridine core fused with a furan ring and substituted with a dimethoxyphenyl group. The presence of a tetrahydrothiophene moiety enhances its structural complexity. The molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S .

Synthesis Methods:
The synthesis typically involves multi-step reactions that include:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Substitution reactions to introduce the furan and dimethoxyphenyl groups.
  • Final modifications to achieve the desired carboxamide functionality.

These reactions are conducted under controlled conditions to ensure high yields and purity of the final product .

Biological Activities

Preliminary studies indicate that N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant biological activities. Notable findings include:

Anticancer Activity

Research has shown that compounds within this class can exhibit potent anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their efficacy against various cancer cell lines such as HeLa, MCF7 (breast cancer), and HCT116 (colon cancer). The structural modifications around the pyrazolo core are crucial for enhancing anticancer activity .

Adenosine Receptor Affinity

This compound may also interact with adenosine receptors, which are critical targets in cancer therapy and other diseases. Studies have indicated that modifications in the pyrazolo structure can lead to varying affinities for adenosine receptors .

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against fungi and bacteria. The presence of specific functional groups can enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

Case Studies and Research Findings

Research findings from various studies highlight the potential applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values in low micromolar range.
Study BAdenosine Receptor InteractionIdentified as a selective A1 receptor antagonist with potential implications in cancer treatment.
Study CAntimicrobial EfficacyExhibited effective inhibition against Candida species at concentrations as low as 64 μg/mL.

Chemical Reactions Analysis

Synthetic Reactivity and Key Precursors

The compound is synthesized via multi-step protocols involving:

  • Pyrazole-Pyridine Fusion : Cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl intermediates (e.g., diketones or ketoesters) under acidic or catalytic conditions .

  • Functionalization : Subsequent modifications introduce the tetrahydrothiophene sulfone, furan, and dimethoxyphenylcarboxamide groups via nucleophilic substitution or coupling reactions .

Table 1: Key Functional Groups and Their Reactivity

Functional GroupReactivity ProfileExample Reactions
Pyrazolo[3,4-b]pyridine coreElectrophilic substitution at C5; resistance to oxidation due to aromaticityNitration, halogenation
Furan-2-yl substituentSusceptible to electrophilic substitution (e.g., bromination) and ring-openingDiels-Alder reactions
Tetrahydrothiophene sulfoneStabilizes adjacent charges; participates in SN2 reactionsAlkylation, nucleophilic displacement
Carboxamide groupHydrolysis under acidic/basic conditions; hydrogen bondingAmide cleavage, derivatization

Electrophilic Aromatic Substitution

  • C5 Halogenation : The pyridine ring undergoes regioselective bromination or chlorination at C5 in the presence of Lewis acids (e.g., FeCl₃), forming halogenated derivatives used in cross-coupling reactions .

  • Nitration : Limited reactivity due to electron-withdrawing effects of the sulfone and carboxamide groups, requiring strong nitrating agents (HNO₃/H₂SO₄) .

Nucleophilic Reactions

  • Sulfone Group Reactivity : The 1,1-dioxidotetrahydrothiophen-3-yl moiety facilitates nucleophilic displacement at the β-position, enabling alkylation or arylation under basic conditions .

  • Amide Hydrolysis : Treatment with concentrated HCl or NaOH yields the corresponding carboxylic acid or amine derivatives, respectively .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The furan-2-yl group at C6 participates in palladium-catalyzed coupling with aryl boronic acids, enabling structural diversification .

  • C—H Activation : Nickel or palladium catalysts promote direct functionalization of the pyridine ring, though steric hindrance from the methyl group at C3 limits accessibility .

Cycloaddition Reactions

  • Diels-Alder with Furan : The electron-rich furan ring acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Table 2: Stability Under Environmental Conditions

ConditionStability ProfileDegradation Products
Acidic (pH < 3)Partial hydrolysis of carboxamide; sulfone remains intactCarboxylic acid derivative
Basic (pH > 10)Complete amide hydrolysis; sulfone and furan rings stableFree amine and carboxylate
Oxidative (H₂O₂)Sulfone group resists oxidation; furan ring oxidizes to maleimide derivativeQuinone-like byproducts
Thermal (>150°C)Decomposition via ring-opening of pyrazolo[3,4-b]pyridine coreFragmented heterocyclic compounds

Mechanistic Insights from Analogous Systems

  • Cyclization Mechanisms : Formation of the pyrazolo[3,4-b]pyridine core proceeds through either:

    • Pyridine Ring Closure : Reaction of 3-aminopyrazole with 1,3-diketones, followed by dehydration .

    • Pyrazole Ring Closure : Condensation of hydrazines with pre-functionalized pyridines .

  • Regioselectivity : Steric effects from the 3-methyl group and electronic effects from the sulfone dictate reaction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and theoretical properties of the target compound and analogs from the provided evidence:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Core Structure Key Substituents Hypothesized Properties
Target Compound C25H28N4O6S 512.5 Pyrazolo[3,4-b]pyridine 3-methyl, 6-furan-2-yl, 1-(tetrahydrothiophen-3-yl sulfone), N-(2,5-dimethoxyphenyl) Higher solubility (sulfone), potential metabolic instability (furan), enhanced binding (dimethoxy)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine 3,6-dimethyl, 1-phenyl, N-(1-ethyl-3-methyl-pyrazol-4-yl) Lower solubility (no sulfone), increased lipophilicity (phenyl), possible CYP450 interactions
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C30H29N3O7 543.6 Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl, 5,6-dicarboxylate ethyl esters High melting point (243–245°C), nitro group may confer redox activity
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900262-41-1) C24H27N5O5 477.5 Pyrido-pyrrolo-pyrimidine 9-methyl, 4-oxo, 1-(3-methoxypropyl), N-(2,4-dimethoxyphenyl) Moderate solubility (multiple methoxy groups), potential kinase inhibition (pyrimidine core)

Key Structural and Functional Insights:

Core Heterocycle Differences :

  • The target’s pyrazolo[3,4-b]pyridine core (shared with ) is structurally distinct from the imidazo[1,2-a]pyridine () and pyrido-pyrrolo-pyrimidine () cores. Pyrazolo-pyridine derivatives are often explored as kinase inhibitors due to their planar structure and ability to mimic ATP’s adenine moiety .

Impact of Substituents: Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target may enhance solubility and mimic phosphate groups in enzymatic binding pockets, a feature absent in and . Furan vs. Phenyl: The 6-furan-2-yl group in the target could increase metabolic susceptibility compared to the phenyl group in , which is more resistant to oxidation. Methoxy Positioning: The 2,5-dimethoxyphenyl substituent (target) vs.

Theoretical Bioactivity: Compounds with pyrazolo-pyridine cores (target and ) are frequently associated with kinase inhibition (e.g., JAK2, ALK) . The sulfone in the target may broaden its target spectrum to include sulfotransferases or sulfatases.

Q & A

Basic Research Question

  • Column Chromatography : Silica gel with gradient elution (e.g., 10–30% EtOAc in hexanes) separates polar byproducts .
  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals.
  • HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves structurally similar impurities .

How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

Advanced Research Question
DoE methodologies systematically identify critical parameters:

Factor Screening : Variables like temperature, catalyst loading, and solvent polarity are tested via fractional factorial designs .

Response Surface Modeling : Central Composite Design (CCD) optimizes interactions between factors (e.g., reaction time vs. reagent stoichiometry) .

Flow Chemistry : Continuous-flow systems enhance reproducibility and enable real-time monitoring of exothermic steps (e.g., oxidation reactions) .

What key spectroscopic techniques are essential for structural elucidation?

Basic Research Question

  • ¹H/¹³C NMR : Assigns protons and carbons, with emphasis on aromatic (δ 6.5–8.5 ppm) and sulfone (δ 3.0–4.5 ppm) regions .
  • IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and sulfone (1300–1350 cm⁻¹) functional groups .
  • HRMS (ESI-TOF) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolves stereochemical uncertainties in the tetrahydrothiophene-dioxide moiety .

How can researchers address low yields in the final carboxamide coupling step?

Advanced Research Question

  • Activation Reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency between the carboxylic acid and amine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
  • Base Selection : Tertiary amines (e.g., DIPEA) neutralize HCl byproducts, shifting equilibrium toward product formation .

What computational tools aid in predicting the compound’s physicochemical properties?

Advanced Research Question

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular Dynamics (MD) : Simulates solubility and stability in aqueous or lipid environments .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways .

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